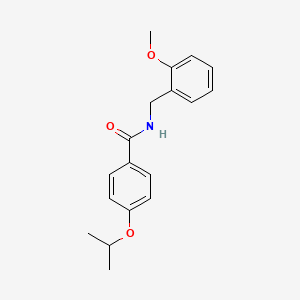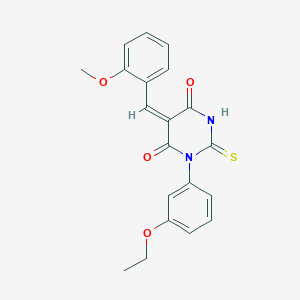![molecular formula C22H34N4O B4880648 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine](/img/structure/B4880648.png)
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. CP-55940 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various medical conditions.
作用機序
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine exerts its effects by binding to the CB1 receptor in the central nervous system. This receptor is part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes including pain perception, appetite, and mood. By binding to the CB1 receptor, this compound can modulate these processes and produce a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. This compound has also been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine for laboratory experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, this compound also has some limitations for laboratory experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several potential future directions for research on 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine. One area of interest is the potential use of this compound in the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain. Additionally, research could explore the potential use of this compound in the treatment of inflammatory conditions such as arthritis. Further research is also needed to explore the safety and efficacy of this compound in human clinical trials, as well as to better understand its mechanism of action and potential side effects.
合成法
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method typically involves the use of various reagents and solvents, as well as specialized equipment such as a reflux condenser and a vacuum pump. While the synthesis of this compound is complex and requires a high degree of technical expertise, it has been successfully replicated in numerous laboratory settings.
科学的研究の応用
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Research has shown that this compound has potent analgesic properties, making it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
特性
IUPAC Name |
(4-cyclohexyl-1,4-diazepan-1-yl)-[6-(cyclopentylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c27-22(18-11-12-21(23-17-18)24-19-7-4-5-8-19)26-14-6-13-25(15-16-26)20-9-2-1-3-10-20/h11-12,17,19-20H,1-10,13-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUIEMASEHCDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1,3-benzodioxol-5-yl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4880578.png)
![N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880586.png)


![methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880606.png)
![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B4880613.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880619.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4880624.png)
![2,3-difluoro-4-methyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B4880628.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4880635.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880649.png)
![1,1'-{2,2-propanediylbis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]}bis(1,1-dimethylhydrazinium) dichloride](/img/structure/B4880667.png)
